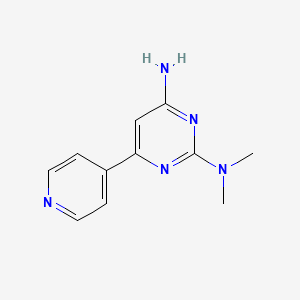![molecular formula C10H12FN3O4S B14000770 n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33024-49-6](/img/structure/B14000770.png)
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H12FN3O4S. It is characterized by the presence of a fluoroethyl group, a nitroso group, and a carbamoyl group attached to a 4-methylbenzenesulfonamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2-fluoroethyl isocyanate and nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential antineoplastic activity and as a candidate for drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide involves the interaction of its functional groups with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect cellular processes. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-Chloroethyl)(nitroso)carbamoyl]cysteamine (CNC-cysteamine): Similar in structure but contains a chloroethyl group instead of a fluoroethyl group.
N-[(2-Fluoroethyl)(nitroso)carbamoyl]cyclohexyl acetate: Contains a cyclohexyl acetate moiety instead of a 4-methylbenzenesulfonamide backbone.
Uniqueness
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is unique due to the combination of its fluoroethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonamide backbone also contributes to its specificity in interacting with certain molecular targets .
Propiedades
Número CAS |
33024-49-6 |
|---|---|
Fórmula molecular |
C10H12FN3O4S |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
InChI |
InChI=1S/C10H12FN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
Clave InChI |
QGJCXTUSTDQKLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCF)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


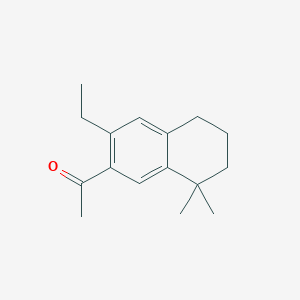
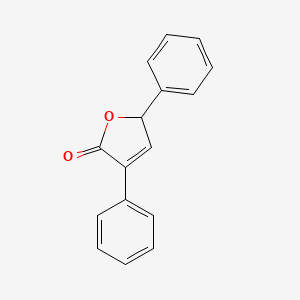
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
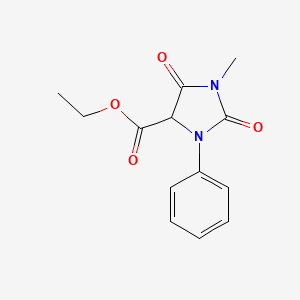


![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)
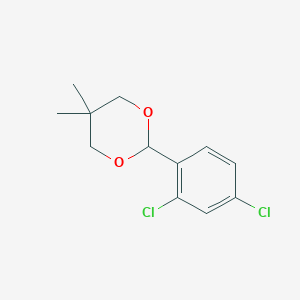
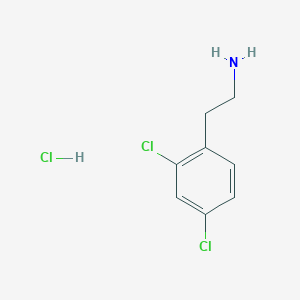

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)
